![molecular formula C35H41F6N3O6 B566169 N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin CAS No. 1453221-45-8](/img/structure/B566169.png)

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

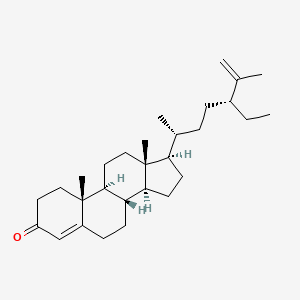

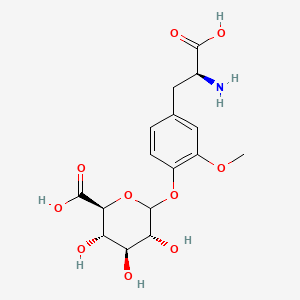

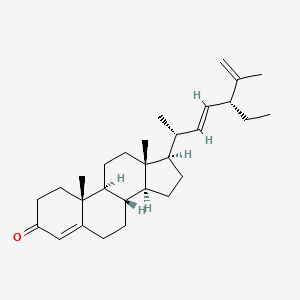

“N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” is an impurity of Silodosin, which is an α1a-adrenoceptor antagonist . It has a molecular formula of C35H41F6N3O6 and a molecular weight of 713.718 .

Synthesis Analysis

The synthesis of “N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” involves the use of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol as an intermediate . The process involves the use of various reagents and follows a multi-step synthesis pathway .Molecular Structure Analysis

The molecular structure of “N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” includes various functional groups and bonds. The molecule has a complex structure with multiple rings and chains .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polymers : High molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-trifluoroethoxy groups have been synthesized, demonstrating the feasibility of creating polymers with specific functional groups (Allcock & Young Baek Kim, 1994).

Substituent Exchange Reactions : Research on substituent exchange reactions of sodium 2,2,2-trifluoroethoxide with trimeric and tetrameric aryloxycyclophosphazenes reveals the potential for creating fully substituted 2,2,2-trifluoroethoxyphosphazene trimers and tetramers, enhancing our understanding of the chemistry of these groups (Xiao Liu et al., 2012).

Photo-Cross-Linkable Polymers : The study of cyclic and high-polymeric phosphazenes bearing specific side groups, including 2,2,2-trifluoroethoxy, has contributed to understanding their photochemical behavior, which is vital for developing photo-responsive materials (Allcock & Charles G. Cameron, 1994).

Synthesis of Novel Compounds : Research on the novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, illustrates the potential for synthesizing complex organic compounds for pharmaceutical applications (Xiaoxia Luo et al., 2008).

Polymerization and Isomerization Studies : Investigations into the polymerization and isomerization of phosphites with different substituents, including 2,2,2-trifluoroethoxy, provide insights into the synthesis of low molecular weight polyphosphazenes (M. White & K. Matyjaszewski, 1996).

Antioxidant Activity : Studies have shown that specific functional groups, such as 2,2,2-trifluoroethoxy, can enhance the antioxidant activities of phenolic acids, highlighting the potential for designing novel antioxidants (Jinxiang Chen et al., 2020).

Temperature-Sensitive Hydrogels : Research on Poly(organophosphazene)s with 2,2,2-trifluoroethoxy groups has led to the synthesis of temperature-sensitive hydrogels, important for biomedical applications (김영백 et al., 1998).

Propiedades

IUPAC Name |

5-[2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFJJNFEEPMRAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41F6N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)